molecular formula C12H10F2N2O2 B582459 Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate CAS No. 1206092-20-7

Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate

Cat. No.: B582459
CAS No.: 1206092-20-7
M. Wt: 252.221
InChI Key: GWDSFZQMKXDEGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate typically involves the following steps:

    Cyclization Reaction: The starting material, 2,4-difluoroaniline, undergoes a cyclization reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This forms the quinoline ring structure.

    Amination: The intermediate product is then subjected to amination using ammonia or an amine source to introduce the amino group at the 4-position.

    Esterification: The final step involves esterification with ethanol to form the ethyl ester group at the 3-carboxylate position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the quinoline ring to a dihydroquinoline.

    Substitution: The fluorine atoms in the quinoline ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4) is employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.

    Biological Studies: The compound is employed in studying enzyme inhibition and receptor binding due to its ability to interact with biological targets.

    Material Science: It is used in the development of fluorescent dyes and liquid crystals for electronic applications.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to effectively inhibit enzyme activity or modulate receptor function. The quinoline ring structure facilitates its insertion into biological membranes, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

  • Ethyl 4-amino-5,8-difluoroquinoline-3-carboxylate
  • Ethyl 4-amino-6,7-difluoroquinoline-3-carboxylate
  • Ethyl 4-amino-6,8-dichloroquinoline-3-carboxylate

Comparison: Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate is unique due to the specific positioning of the fluorine atoms at the 6 and 8 positions, which enhances its biological activity and stability compared to other similar compounds. The presence of the ethyl ester group at the 3-carboxylate position also contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2/c1-2-18-12(17)8-5-16-11-7(10(8)15)3-6(13)4-9(11)14/h3-5H,2H2,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDSFZQMKXDEGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670692
Record name Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206092-20-7
Record name Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.